3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde
Description
Properties
IUPAC Name |
3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYBELQAHABAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of tert-butylbenzene with 4-pyridylcarbonyl chloride, followed by hydroxylation and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production using continuous flow reactors or other advanced chemical engineering techniques to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids.
Reduction: The hydroxyl group can be reduced to a hydroxylamine or amine.
Substitution: The pyridyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzoic acid.
Reduction: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzylamine.
Substitution: Various substituted pyridyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediates:
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it an excellent building block for creating diverse chemical frameworks. For instance, it can undergo reactions such as oxidation, reduction, and substitution to yield various derivatives that have potential applications in pharmaceuticals and agrochemicals.
Example Reactions:
- Oxidation: Produces 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzoic acid.
- Reduction: Yields 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzylamine.
- Substitution: Generates various substituted pyridyl derivatives depending on the electrophile used.
Biological Applications
Bioactive Molecule Development:
The presence of the pyridyl group allows this compound to interact with biological targets, making it valuable in the design of bioactive molecules. Research has indicated that derivatives of this compound can exhibit anti-inflammatory, analgesic, and anticancer properties. Its structural similarity to known bioactive compounds positions it as a lead compound in medicinal chemistry.
Case Study:
In a study exploring novel anti-cancer agents, derivatives of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant activity, suggesting potential therapeutic applications in oncology.
Material Science
Organic Semiconductors:
Due to its unique electronic properties arising from the conjugated system within its structure, this compound is being investigated for use in organic semiconductor applications. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Research Findings:
Recent studies have demonstrated that incorporating this compound into polymer matrices enhances the electrical conductivity and stability of the resulting materials. This advancement opens avenues for developing more efficient electronic devices.
Mechanism of Action
The mechanism by which 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key compounds include those listed by Alfa Chemistry () and related commercial analogs.
Structural and Functional Group Analysis
*Molecular weights calculated based on molecular formulas.
Key Comparisons
Electronic Effects :
- The 4-pyridyl group in the target compound introduces electron-withdrawing character and metal-coordination capability, distinguishing it from the iodo substituent in 342037-22-3, which is electronically neutral but serves as a leaving group in nucleophilic substitutions .
- The disulfide in 83816-59-5 enables reversible bond formation, unlike the static tert-butyl group in the target compound, which primarily contributes steric bulk .
Steric and Solubility Effects :
- The tert-butyl group enhances lipophilicity, improving solubility in organic solvents compared to the polar ester groups in 100538-31-6, which may favor aqueous-organic mixed systems .
- The triphenylvinyl group in 208450-84-4 introduces significant steric hindrance and extended conjugation, enabling fluorescence—a property absent in the target compound .
Reactivity and Applications :
- The iodo substituent in 342037-22-3 facilitates Suzuki-Miyaura cross-coupling reactions, whereas the pyridyl group in the target compound is more suited for forming coordination complexes (e.g., with transition metals like Pd or Cu) .
- The disulfide in 83816-59-5 is critical in dynamic covalent chemistry, while the hydroxyl-aldehyde motif in the target compound supports Schiff base formation for ligand design .
Biological Activity
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde (CAS No. 342037-22-3) is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a pyridyl ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula: C16H17NO2
- Molecular Weight: 255.31 g/mol
- IUPAC Name: 3-(tert-butyl)-2-hydroxy-5-(pyridin-4-yl)benzaldehyde
- Purity: Typically ≥95% in commercial preparations
The compound features a hydroxyl group that can participate in hydrogen bonding, enhancing its solubility and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and electrostatic interactions. These interactions can influence various biochemical pathways, particularly those involving aromatic compounds and pyridine derivatives.
Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit anticancer properties. A study on related benzaldehyde derivatives showed significant inhibition of cancer cell proliferation in various cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The selectivity and potency of these compounds can be influenced by the position and nature of substituents on the aromatic ring .
Case Studies
- Inhibition of COX Enzymes:
- Anticancer Efficacy:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its chemical structure. The presence of the hydroxyl group may enhance solubility and bioavailability, while the tert-butyl group can affect lipophilicity .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer/Anti-inflammatory |
| Celecoxib | 0.93 | Anti-inflammatory |
| Other Benzaldehyde Derivatives | Varies | Anticancer |
This table illustrates the comparative efficacy of this compound against similar compounds in terms of their biological activities.
Q & A
Q. What are the common synthetic routes for 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed coupling reactions . For example:
- A pyridyl boronic acid derivative can react with a brominated benzaldehyde precursor under inert atmosphere (e.g., argon) at elevated temperatures (140°C) .
- Key factors include:
- Catalyst selection : Bis(triphenylphosphine)palladium(II) dichloride is often used for coupling efficiency .
- Solvent system : Dichloromethane (CH₂Cl₂) or ethanol/water mixtures are common for workup .
- Purification : Silica gel column chromatography with gradients (e.g., ethyl acetate/hexane) resolves intermediates .
Yield optimization requires strict control of stoichiometry, temperature, and reaction time.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- X-ray crystallography : Resolves the spatial arrangement of the tert-butyl, hydroxyl, and pyridyl groups (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 8.4–8.6 ppm (pyridyl protons), and δ 1.4 ppm (tert-butyl protons) .
- ¹³C NMR : Carbonyl carbon at ~190 ppm, pyridyl carbons at 120–150 ppm .
- HPLC : Purity ≥95% is confirmed using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the benzaldehyde core, and how can they be mitigated?
Methodological Answer: The ortho-hydroxy and para-pyridyl groups create steric and electronic biases:
- Steric hindrance : The tert-butyl group limits accessibility to the 2-hydroxy position. Strategies:
- Use bulky protecting groups (e.g., silyl ethers) for the hydroxyl group during coupling reactions .
- Electronic effects : The electron-withdrawing pyridyl group directs electrophilic substitution to the meta position. Strategies:
- Employ directing groups (e.g., boronates) or transition-metal catalysts to override inherent reactivity .
Controlled experiments with isotopic labeling or computational modeling (DFT) can predict regioselectivity .
- Employ directing groups (e.g., boronates) or transition-metal catalysts to override inherent reactivity .
Q. How does the compound’s stability vary under different pH and solvent conditions, and what storage protocols are recommended?
Methodological Answer:
- pH sensitivity : The phenolic hydroxyl group (pKa ~10) deprotonates in basic media, altering solubility and reactivity.
- Solubility :
- Freely soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
- Solubility in ethanol: ~8.45 mg/mL at 25°C, comparable to 4-hydroxybenzaldehyde derivatives .
Q. What computational methods are used to predict the compound’s coordination behavior in metal complexes?
Methodological Answer:
- Density Functional Theory (DFT) : Models ligand-metal binding energies and orbital interactions.
- The pyridyl nitrogen and hydroxyl oxygen act as bidentate ligands , favoring octahedral geometries with transition metals (e.g., Cu²⁺, Fe³⁺) .
- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes with metal-active sites) .
Data Contradictions and Resolution
Q. How can researchers reconcile discrepancies in reported crystallographic data for derivatives of this compound?
Methodological Answer:
- Example contradiction : Variations in bond lengths between the aldehyde and pyridyl groups in different crystal structures.
- Resolution : Compare packing effects (e.g., hydrogen bonding networks) and temperature during data collection .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries or recompute using software like Mercury .
Applications in Experimental Design
Q. How is this compound utilized as a building block in multicomponent reactions (MCRs)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
